
Piperacillin sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperacillin Sodium is the sodium salt of piperacillin, a broad-spectrum semisynthetic, ampicillin-derived ureidopenicillin antibiotic with bactericidal activity. Piperacillin binds to and inactivates penicillin-binding proteins (PBPs), enzymes located on the inner membrane of the bacterial cell wall, resulting in the weakening of the bacterial cell wall and cell lysis. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity.
Semisynthetic, broad-spectrum, AMPICILLIN derived ureidopenicillin antibiotic proposed for PSEUDOMONAS infections. It is also used in combination with other antibiotics.
Aplicaciones Científicas De Investigación
Broad-Spectrum Antibacterial Activity
Piperacillin, a beta-lactam antibiotic, in combination with tazobactam, is noted for its broad-spectrum antibacterial activity. It is effective against a range of gram-positive and -negative aerobic and anaerobic bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa. This makes it a valuable option for treating various infections in hospitalized patients, such as intra-abdominal infections, skin and soft tissue infections, and lower respiratory tract infections (Gin et al., 2007).
Stability and Compatibility Studies
Research into the stability and compatibility of Piperacillin with other medications is crucial for ensuring its safe and effective use. Studies have investigated its stability in various conditions, such as in PVC and non-PVC bags, and its compatibility with different solvents and medications. This research helps in optimizing the storage and administration of Piperacillin in clinical settings (Rigge & Jones, 2005).
Pharmacokinetics in Special Patient Populations
Understanding Piperacillin's pharmacokinetics in specific patient populations, such as those with acute kidney injury or undergoing continuous renal replacement therapy, is vital. Research in this area provides insights into appropriate dosing regimens in these special situations, ensuring effective treatment while minimizing the risk of adverse effects (Bue et al., 2020).
Efficacy in Combination with Other Compounds
Studies have explored the efficacy of Piperacillin in combination with other compounds, such as indolicidin and cecropin B, in experimental models. These combinations have shown promise in enhancing the antibacterial effects of Piperacillin, especially in severe infections like septic shock (Ghiselli et al., 2008).
Electrochemical Analysis
Electrochemical behavior and differential pulse polarographic determination studies of Piperacillin sodium provide valuable information for monitoring its synthesis and ensuring the quality of the antibiotic (Hahn & Son, 2000).
Continuous vs. Intermittent Infusion
Research comparing continuous and intermittent infusion of Piperacillin offers insights into the most effective administration methods for different medical conditions, such as spondylodiscitis. This contributes to more effective and personalized treatment strategies (Petersen et al., 2022).
Propiedades
Fórmula molecular |
C23H27N5NaO7S |
|---|---|
Peso molecular |
540.5 g/mol |
InChI |
InChI=1S/C23H27N5O7S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);/t13-,14-,15+,20-;/m1./s1 |
Clave InChI |
HKKJNUJNRAREQR-IDYPWDAWSA-N |
SMILES isomérico |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |
SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |
SMILES canónico |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |
Sinónimos |
AB Piperacillin AB-Piperacillin Cl 227193 Cl-227193 Cl227193 Curasan, Piperacillin Monosodium Salt, Piperacillin Pipcil Pipera hameln Pipera-hameln Piperacillin Piperacillin curasan Piperacillin Fresenius Piperacillin Hexal Piperacillin Monosodium Salt Piperacillin ratiopharm Piperacillin Sodium Piperacillin-ratiopharm Pipercillin Pipracil Pipril Salt, Piperacillin Monosodium Sodium, Piperacillin T 1220 T-1220 T1220 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



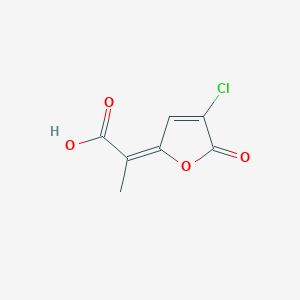
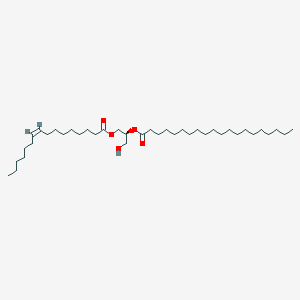
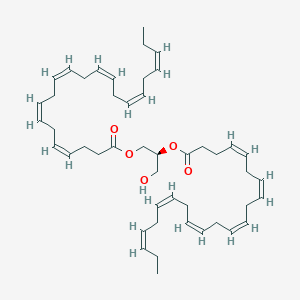
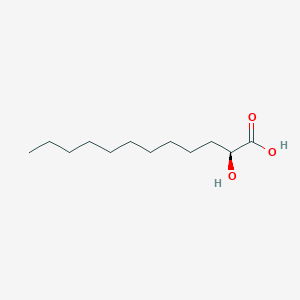

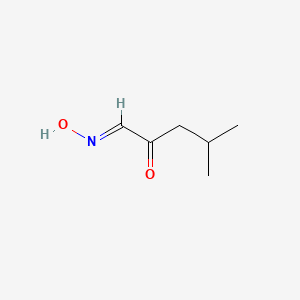
![4-[(4-ethoxyphenyl)sulfonylamino]-N-[(E)-(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylideneamino]benzamide](/img/structure/B1241323.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B1241324.png)


![5-[5-(3-Hydroxy-4-methoxyphenyl)-3,4-dimethylfuran-2-yl]-2-methoxyphenol](/img/structure/B1241330.png)
![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+)](/img/structure/B1241331.png)
![2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl (1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1241334.png)
